molecular formula C7H11ClO2 B14448989 Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate CAS No. 79357-19-0

Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate

Cat. No.: B14448989
CAS No.: 79357-19-0
M. Wt: 162.61 g/mol
InChI Key: QPFUAIMNAMULRW-NTSWFWBYSA-N
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Description

Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a chloromethyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chlorocyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-2-(chloromethyl)cyclopropane-1-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups. The (1R,2R) configuration provides distinct reactivity and selectivity in chemical reactions compared to its stereoisomers. The presence of both the chloromethyl and ethyl ester groups allows for diverse chemical transformations and applications.

Properties

CAS No.

79357-19-0

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

ethyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H11ClO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

QPFUAIMNAMULRW-NTSWFWBYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1CCl

Canonical SMILES

CCOC(=O)C1CC1CCl

Origin of Product

United States

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